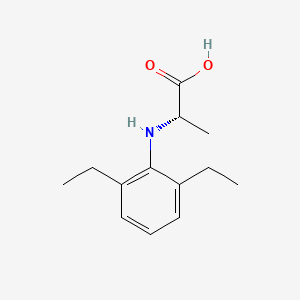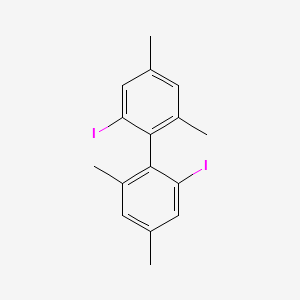
1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is an organic compound with the molecular formula C16H16I2 It is a derivative of biphenyl, where the biphenyl core is substituted with iodine atoms at the 2,2’ positions and methyl groups at the 4,4’,6,6’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- typically involves the iodination of a tetramethylbiphenyl precursor. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction reactions can modify the iodine atoms’ oxidation state .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodine atoms and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl-: Unique due to its specific substitution pattern.
2,2’-Diiodo-6,6’-dimethoxy-1,1’-biphenyl: Similar structure but with methoxy groups instead of methyl groups.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Similar but with additional methyl groups.
Uniqueness
1,1’-Biphenyl, 2,2’-diiodo-4,4’,6,6’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
503178-35-6 |
|---|---|
Fórmula molecular |
C16H16I2 |
Peso molecular |
462.11 g/mol |
Nombre IUPAC |
1-iodo-2-(2-iodo-4,6-dimethylphenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H16I2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8H,1-4H3 |
Clave InChI |
WWBWYXGESKDORO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)I)C2=C(C=C(C=C2I)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
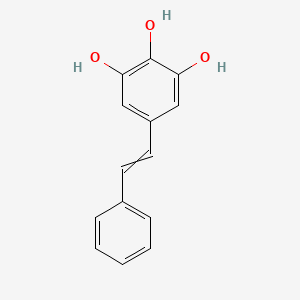
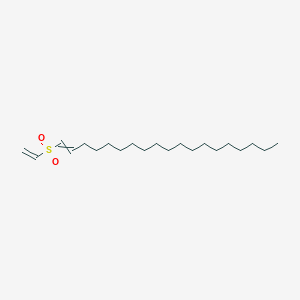
![Trimethyl[2-methylidene-4,4-bis(phenylsulfanyl)butyl]silane](/img/structure/B14240881.png)
![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)
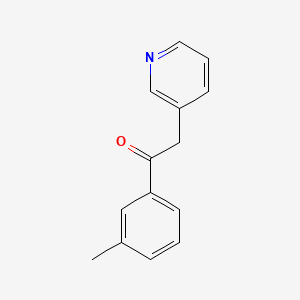
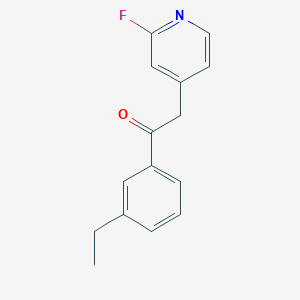
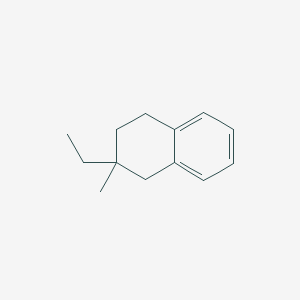
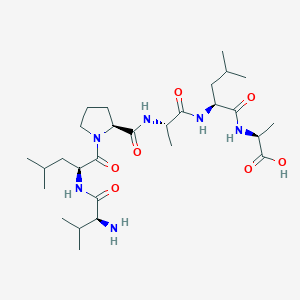
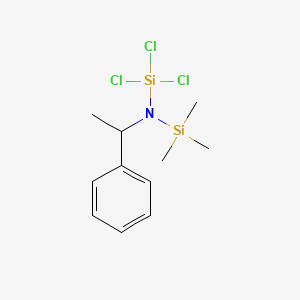
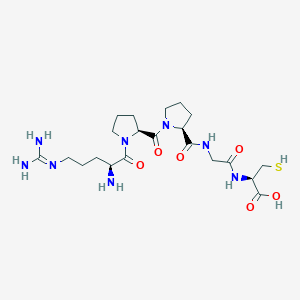
![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
